![molecular formula C14H15Cl2N3O3 B14619042 1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid CAS No. 59666-66-9](/img/structure/B14619042.png)
1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid is a chemical compound that combines the properties of an imidazole derivative and nitric acid. Imidazole derivatives are known for their wide range of applications in medicinal chemistry, while nitric acid is a strong oxidizing agent commonly used in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole typically involves the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or electrophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated imidazole derivatives.
Aplicaciones Científicas De Investigación
1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its therapeutic properties in treating infections and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole involves its interaction with specific molecular targets. The imidazole ring can bind to enzymes and proteins, inhibiting their activity. Nitric acid, being a strong oxidizing agent, can induce oxidative stress in cells, leading to cell death. The combination of these two components enhances the compound’s overall efficacy in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dichlorophenyl)-1H-imidazole
- 1-(2,4-Dichlorophenyl)-2-imidazoline
- 2-(2,4-Dichlorophenyl)-4,5-dihydro-1H-imidazole
Uniqueness
1-[2-(2,4-Dichlorophenyl)pent-4-enyl]imidazole;nitric acid stands out due to its unique combination of an imidazole derivative and nitric acid. This combination provides a synergistic effect, enhancing its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
59666-66-9 |
|---|---|
Fórmula molecular |
C14H15Cl2N3O3 |
Peso molecular |
344.2 g/mol |
Nombre IUPAC |
1-[2-(2,4-dichlorophenyl)pent-4-enyl]imidazole;nitric acid |
InChI |
InChI=1S/C14H14Cl2N2.HNO3/c1-2-3-11(9-18-7-6-17-10-18)13-5-4-12(15)8-14(13)16;2-1(3)4/h2,4-8,10-11H,1,3,9H2;(H,2,3,4) |
Clave InChI |
UDTHZEHTIYPEFI-UHFFFAOYSA-N |
SMILES canónico |
C=CCC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.[N+](=O)(O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


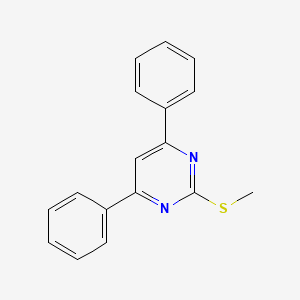
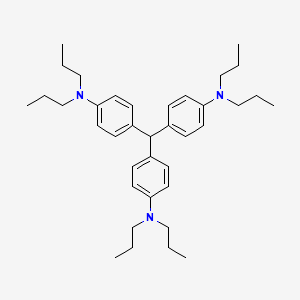
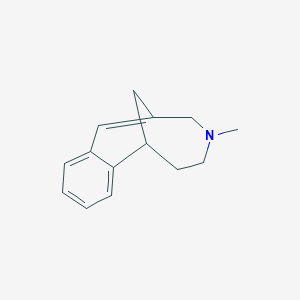

![Silane, trimethyl[[1-(4-methylphenyl)cyclopropyl]oxy]-](/img/structure/B14618983.png)
![2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane](/img/structure/B14618984.png)
![{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene](/img/structure/B14618987.png)

![6-(Methylsulfanyl)-3,5-bis[(trimethylsilyl)oxy]-1,2,4-triazine](/img/structure/B14619017.png)
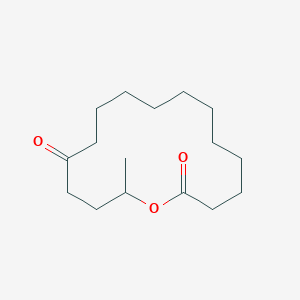
![[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]methanol](/img/structure/B14619030.png)
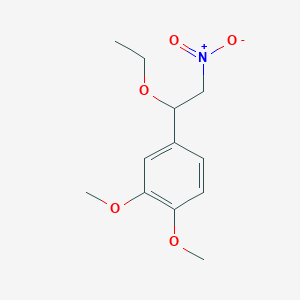
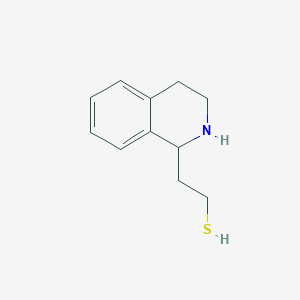
![3-Chloro-3-[3-(3,4-dinitrophenoxy)phenyl]prop-2-enal](/img/structure/B14619037.png)
